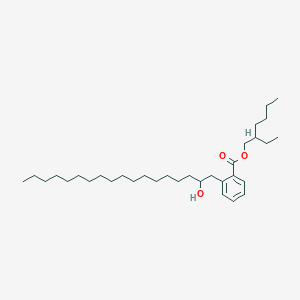
2-Ethylhexyl 2-(2-hydroxyoctadecyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl 2-(2-hydroxyoctadecyl)benzoate is an organic compound belonging to the class of benzoic acid esters. It is characterized by its long hydrocarbon chain and ester functional group, making it a versatile compound in various applications. This compound is known for its use in the cosmetic and pharmaceutical industries due to its emollient properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2-(2-hydroxyoctadecyl)benzoate typically involves the esterification of benzoic acid with 2-ethylhexanol and 2-(2-hydroxyoctadecyl)benzoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, benzoic acid, 2-ethylhexanol, and 2-(2-hydroxyoctadecyl)benzoic acid, are mixed in a reactor with an acid catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion. The product is then separated and purified using techniques such as distillation, extraction, and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl 2-(2-hydroxyoctadecyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethylhexyl 2-(2-hydroxyoctadecyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Utilized in the development of pharmaceutical formulations, particularly in topical creams and ointments due to its emollient properties.
Industry: Applied in the production of cosmetics, including sunscreens, lotions, and creams, due to its ability to enhance skin hydration and texture.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexyl 2-(2-hydroxyoctadecyl)benzoate primarily involves its interaction with the skin’s lipid barrier. The compound penetrates the stratum corneum, enhancing skin hydration by reducing transepidermal water loss. It also forms a protective layer on the skin’s surface, improving its texture and smoothness. The molecular targets include the lipids in the skin barrier, and the pathways involved are related to lipid metabolism and hydration regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethylhexyl benzoate
- 2-Ethylhexyl 2-(4-biphenylylcarbonyl)benzoate
- 2-Ethylhexyl acetate
Uniqueness
2-Ethylhexyl 2-(2-hydroxyoctadecyl)benzoate is unique due to its long hydrocarbon chain and hydroxyl group, which enhance its emollient properties and make it particularly effective in skin care formulations. Compared to similar compounds, it offers superior hydration and skin barrier protection, making it a preferred choice in cosmetic and pharmaceutical applications.
Propiedades
Número CAS |
138749-01-6 |
|---|---|
Fórmula molecular |
C33H58O3 |
Peso molecular |
502.8 g/mol |
Nombre IUPAC |
2-ethylhexyl 2-(2-hydroxyoctadecyl)benzoate |
InChI |
InChI=1S/C33H58O3/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-25-31(34)27-30-24-21-22-26-32(30)33(35)36-28-29(6-3)23-8-5-2/h21-22,24,26,29,31,34H,4-20,23,25,27-28H2,1-3H3 |
Clave InChI |
PMVQDYBPMPYLHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(CC1=CC=CC=C1C(=O)OCC(CC)CCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


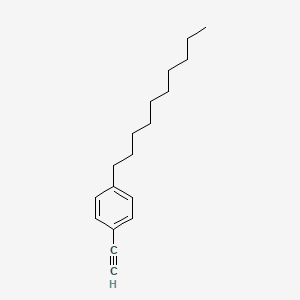
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)

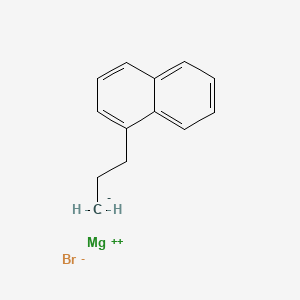
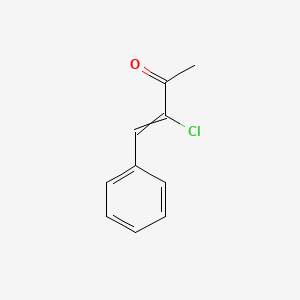
![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)
![tert-Butyltris[(pent-4-yn-1-yl)oxy]silane](/img/structure/B14285865.png)
![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)
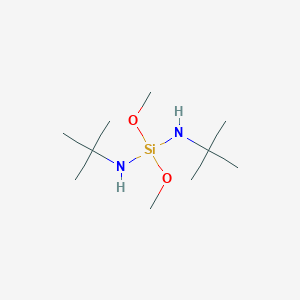
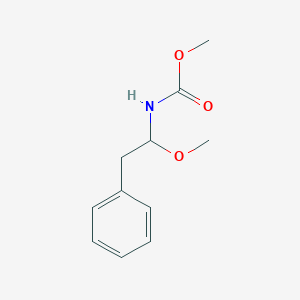
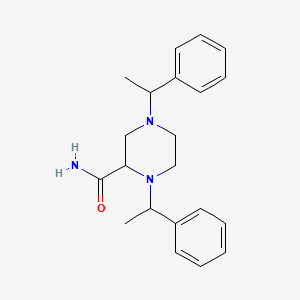
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one](/img/structure/B14285893.png)
![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)
![N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14285916.png)
